10H-Phenothiazine-10-propanamine, 2-chloro-, monohydrochloride
Overview
Description
“10H-Phenothiazine-10-propanamine, 2-chloro-, monohydrochloride” is also known as Chlorpromazine hydrochloride . It is used in the treatment of schizophrenia, as an anti-emetic and as an antipsychotic in pills, injections, and suppositories . In veterinary medicine, it is used as an anti-emetic, tranquilizer, and sedative .
Molecular Structure Analysis
The molecular formula of “this compound” is C15H16Cl2N2S. The molecular weight is 327.3 g/mol.Scientific Research Applications
Hemoglobin Interaction
Chlorpromazine, a derivative of 10H-Phenothiazine, affects the EPR-spectroscopic properties of ferrous human adult nitrosylated haemoglobin (HbNO). It shifts the conformational equilibrium of HbNO from high to low affinity, impacting oxygen affinity and potentially acting as a neuroleptic scavenger in red blood cells (Ascenzi et al., 1999).
Molecular and Structural Studies
N,N-Dimethyl-3-(10H-phenothiazin-10-yl)-1-propanamine has been studied for its conformational behavior, electronic transitions, and molecular docking potential. It shows promise as a Plasmodium falciparum inhibitor (Resmi et al., 2016).
Anticancer Potential
Derivatives of 10H-Phenothiazine have been synthesized and shown high activity against breast cancer cell lines. These compounds could be significant in developing new cancer therapies (Ahmed et al., 2018).
Neuroprotective Properties
N-(3-chloro-10H-phenothiazin-10-yl)-3-(dimethylamino)propanamide, a related compound, has shown effectiveness as a neuroprotectant and a selective butyrylcholinesterase inhibitor. This suggests potential use in treating neurodegenerative diseases like Alzheimer's (González-Muñoz et al., 2011).
Electronic and Photovoltaic Applications
10H-Phenothiazine-based dyes show promise in dye-sensitized solar cells (DSSCs) due to their strong donor characteristics and ability to suppress molecular aggregation. This makes them valuable in the development of efficient DSSCs (Huang et al., 2016).
Immunomodulating Effects
Certain phenothiazines have been found to influence the immune system, specifically impacting antibody-dependent cellular cytotoxicity and natural killer cell activity. This suggests potential uses in immunotherapy (Petri et al., 1996).
Mechanism of Action
Target of Action
NSC 168977, also known as FE9NJ19KHJ or 3-(2-chlorophenothiazin-10-yl)propan-1-amine hydrochloride, primarily targets the SHP1 and SHP2 protein tyrosine phosphatases (PTP) . These enzymes play a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
NSC 168977 acts as a potent inhibitor of SHP1 and SHP2 PTPs . It interacts with these targets and inhibits their activity, which can lead to various changes in cellular processes. For instance, it has been shown to inhibit EGF-induced Erk1/2 activation in HEK293 cells .
Biochemical Pathways
These could include pathways involved in cell growth, differentiation, and oncogenic transformation .
Result of Action
The inhibition of SHP1 and SHP2 PTPs by NSC 168977 can lead to various molecular and cellular effects. For example, it has been shown to significantly reduce the viability and proliferation of MDA-MB-468 cells . This suggests that NSC 168977 may have potential therapeutic applications in the treatment of certain types of cancer.
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Properties
IUPAC Name |
3-(2-chlorophenothiazin-10-yl)propan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2S.ClH/c16-11-6-7-15-13(10-11)18(9-3-8-17)12-4-1-2-5-14(12)19-15;/h1-2,4-7,10H,3,8-9,17H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFAUWZDUIVBAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)CCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2095-17-2 (Parent) | |
Record name | NSC 168977 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003763802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40191067 | |
Record name | NSC 168977 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40191067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3763-80-2 | |
Record name | 10H-Phenothiazine-10-propanamine, 2-chloro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3763-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 168977 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003763802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC168977 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168977 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC 168977 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40191067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIDEMETHYLCHLORPROMAZINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FE9NJ19KHJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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